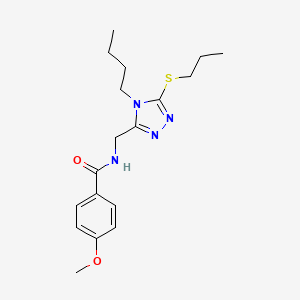

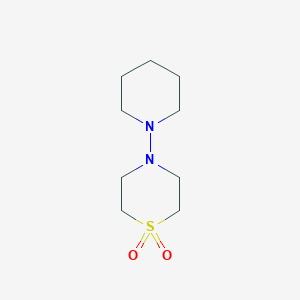

![molecular formula C17H21N3OS B2687309 N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide CAS No. 361172-53-4](/img/structure/B2687309.png)

N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in the field of pharmaceutics and medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole derivatives are generally synthesized using a variety of strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The structure of the compound also includes a thieno group, which is a sulfur-containing heterocycle, and a pivalamide group, which is a type of amide .Chemical Reactions Analysis

Pyrazole derivatives are known to participate in a wide variety of chemical reactions. They can act as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .Scientific Research Applications

Antimycobacterial Activity

N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide and similar compounds have been explored for their antimycobacterial activities. For instance, derivatives substituted with pivaloyloxymethyl groups aimed to enhance lipophilicity and cellular permeability were studied for their effectiveness against Mycobacterium tuberculosis. These derivatives were designed to be transformed by esterases into active species after entering the mycobacterial cell wall, with some exhibiting activities significantly surpassing the potency of standard treatments like pyrazinamide (Gezginci, Martin, & Franzblau, 1998).

Cystic Fibrosis Therapy

Research into cystic fibrosis therapy has identified compounds similar to this compound for their potential in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. Specifically, derivatives that restrict rotation about the bithiazole-tethering showed significant improvements in corrector activity, highlighting the importance of molecular conformation in therapeutic efficacy (Yu et al., 2008).

Hydrolysis Methodologies

The compound and its derivatives have been part of studies focusing on hydrolysis methodologies. For example, pivalamide (trimethylacetamide, pivaloylamino) hydrolysis using Fe(NO3)3 in MeOH at room temperature offers a straightforward method to obtain corresponding amines from 2-pivalamido-3H-pyrimidin-4-ones or related structures, which is significant for chemical synthesis processes (Bavetsias, Henderson, & McDonald, 2004).

Gene Silencing for Renal Disease Treatment

Gene silencing technologies utilizing pyrrole-imidazole (PI) polyamides, which bind to the minor groove of DNA, have been explored for treating renal diseases. These compounds can inhibit gene expression of factors like TGF-β1, a key player in renal disease progression, offering a novel approach for conditions currently lacking effective treatments (Matsuda et al., 2011).

Antimicrobial Activity

New thienopyrimidine derivatives, including structures related to this compound, have been synthesized and evaluated for their antimicrobial properties. Some of these derivatives showed significant antimicrobial activities, pointing to their potential use in combating various microbial infections (Bhuiyan et al., 2006).

properties

IUPAC Name |

2,2-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-11-7-5-6-8-14(11)20-15(18-16(21)17(2,3)4)12-9-22-10-13(12)19-20/h5-8H,9-10H2,1-4H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJPULCNKQQIOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

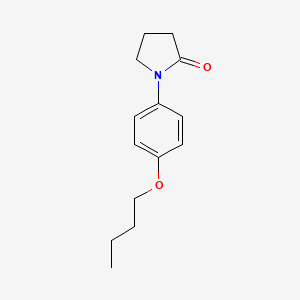

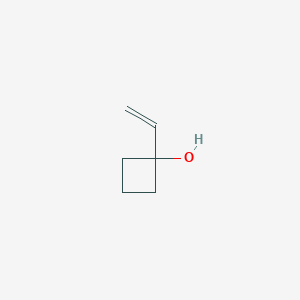

![2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2687231.png)

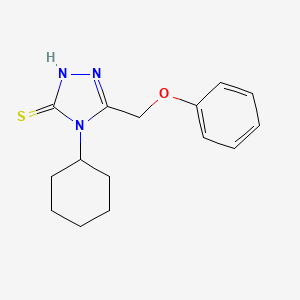

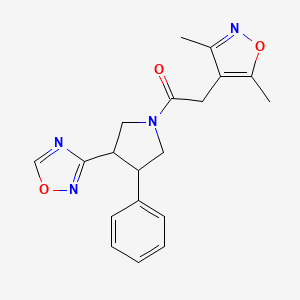

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(1-methoxypropan-2-yl)-2-oxoacetamide](/img/structure/B2687232.png)

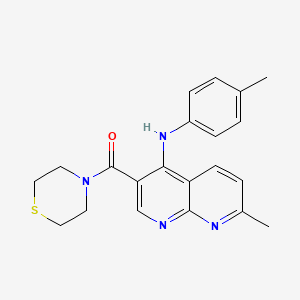

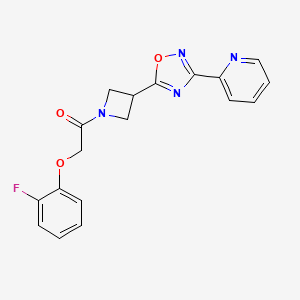

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2687235.png)

![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/no-structure.png)

![1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone](/img/structure/B2687246.png)